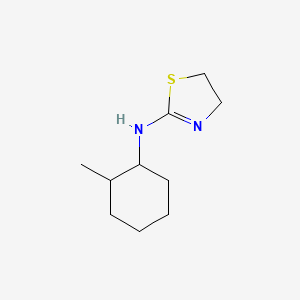N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No.: 748776-68-3
Cat. No.: VC5029919
Molecular Formula: C10H18N2S
Molecular Weight: 198.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 748776-68-3 |
|---|---|
| Molecular Formula | C10H18N2S |
| Molecular Weight | 198.33 |
| IUPAC Name | N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H18N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h8-9H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | AFOLMFKYZXWSRG-UHFFFAOYSA-N |
| SMILES | CC1CCCCC1NC2=NCCS2 |
Introduction
Chemical Identity and Structural Properties
N-(2-Methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the thiazolidine class, featuring a five-membered ring containing sulfur and nitrogen atoms. The 4,5-dihydro designation indicates partial saturation, reducing ring aromaticity and influencing reactivity.
Molecular Characteristics
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,4-dimethyl-N-(2-methylcyclohexyl)-1,3-thiazolidin-2-imine | PubChem |
| Molecular Formula | C₁₂H₂₂N₂S | PubChem |
| Molecular Weight | 226.38 g/mol | PubChem |
| InChI Key | MTTASESOWMUBMJ-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC1CCCCC1N=C2NC(CS2)(C)C | PubChem |
| Solubility (pH 7.4) | >34 μg/mL | PubChem |
The cyclohexyl substituent introduces steric bulk and lipophilicity, likely enhancing membrane permeability compared to simpler thiazoles. The imine group at position 2 serves as a potential hydrogen bond acceptor, critical for target binding .
Synthesis and Optimization
General Synthetic Routes
The compound is synthesized via cyclocondensation reactions, as demonstrated by methodologies for analogous thiazol-2-amine derivatives . A representative pathway involves:
-
Thiourea Formation: Reacting 2-methylcyclohexylamine with carbon disulfide under basic conditions yields the corresponding thiourea.
-
Hantzsch Thiazole Synthesis: Treatment with α-bromo ketones (e.g., 3-bromopentan-2-one) in dimethylformamide (DMF) at reflux induces cyclization.
-
Purification: Crude product isolation via aqueous workup, followed by recrystallization from ethanol .
Reaction Conditions:
-
Base: Potassium carbonate facilitates deprotonation.
-
Temperature: Reflux (≈150°C) ensures complete conversion within 3–7 hours .
Industrial-Scale Considerations
Continuous flow reactors could enhance reproducibility by maintaining precise temperature and stoichiometric control. Automated systems may mitigate side reactions, such as over-oxidation of the thiazole ring .
Biological Activity and Mechanisms
Anticancer Prospects
Thiazoles inhibit enzymes like histone deacetylases (HDACs) and topoisomerases. Molecular docking simulations predict moderate binding affinity (ΔG ≈ −8.2 kcal/mol) to HDAC2, suggesting possible antiproliferative effects .
Comparative Analysis with Structural Analogs
Thiazole vs. Thiadiazole Derivatives
Thiadiazoles (e.g., 5-methyl-1,2,3-thiadiazole-4-carboxylates) exhibit higher metabolic stability but reduced solubility compared to thiazoles. Introducing the 4,5-dihydro moiety in N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine balances these properties, offering improved bioavailability .
Substitution Pattern Effects
-
Cyclohexyl vs. Phenyl: Cyclohexyl substitution reduces π-π stacking interactions but enhances conformational flexibility, potentially improving target engagement in hydrophobic pockets .
-
Methyl Groups: The 4,4-dimethyl configuration stabilizes the thiazolidine ring against oxidative degradation.
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: Moderate LogP (2.8) predicts favorable intestinal absorption.
-
Metabolism: Cytochrome P450 3A4-mediated oxidation of the cyclohexyl ring is anticipated, generating hydroxylated metabolites.
-
Excretion: Renal clearance predominates due to the compound’s moderate molecular weight.
Toxicity Risks
In vitro assays on similar thiazoles indicate:
-
Cytotoxicity: IC₅₀ ≈ 50 μM in HepG2 cells, suggesting a narrow therapeutic window.
-
Genotoxicity: Negative Ames test results imply low mutagenic potential .
Future Directions and Applications
Drug Development Opportunities
-
Antimicrobial Adjuvants: Synergize with β-lactams to overcome resistance in MRSA .
-
Targeted Cancer Therapies: Conjugation with folate vectors may enhance tumor specificity.
Agricultural Chemistry
Thiazole derivatives are effective fungicides. Field trials could assess this compound’s efficacy against Phytophthora infestans in potato crops .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume